BenchChemオンラインストアへようこそ!

AD 198

Multidrug Resistance P-glycoprotein Breast Cancer

AD 198 (CAS 98983-21-2) is a semisynthetic, lipophilic N-benzyl-14-O-valerate analogue of doxorubicin (DOX). Unlike DOX, which acts primarily via DNA intercalation and topoisomerase II inhibition, AD 198 binds the C1b regulatory domain of protein kinase C (PKC) to trigger apoptosis through a mitochondria-dependent pathway independent of DNA damage.

Molecular Formula C39H43NO12
Molecular Weight 717.8 g/mol
CAS No. 98983-21-2
Cat. No. B1194318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD 198
CAS98983-21-2
SynonymsAD 198
AD-198
N-benzyladriamycin-14-valerate
Molecular FormulaC39H43NO12
Molecular Weight717.8 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O
InChIInChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1
InChIKeyIUKSGXMOHXEUJY-YWVRLZQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AD 198 (N-Benzyladriamycin-14-valerate) at a Glance: A Semisynthetic Anthracycline Differentiated from Doxorubicin by PKC-Targeted Cytotoxic Mechanism and Non-Cardiotoxic Profile


AD 198 (CAS 98983-21-2) is a semisynthetic, lipophilic N-benzyl-14-O-valerate analogue of doxorubicin (DOX) . Unlike DOX, which acts primarily via DNA intercalation and topoisomerase II inhibition, AD 198 binds the C1b regulatory domain of protein kinase C (PKC) to trigger apoptosis through a mitochondria-dependent pathway independent of DNA damage [1]. The compound is supplied as a red solid with ≥98% HPLC purity, displays high lipophilicity (XLogP ~6.2), and is soluble in DMSO but insoluble in water .

Why AD 198 Cannot Be Replaced by Doxorubicin or AD 288: Functional Divergence Driven by Dual N-Benzyl and 14-Valerate Substitutions


Generic substitution of AD 198 with doxorubicin (DOX) or its primary metabolite AD 288 is scientifically invalid for applications requiring a non-cardiotoxic, MDR-circumventing PKC activator. The combination of N-benzyl and 14-O-valerate substituents on the doxorubicin scaffold confers three unshared properties: (1) cytoplasmic, perinuclear localization instead of nuclear targeting, avoiding topoisomerase II inhibition; (2) competitive binding to the PKC C1b domain as a diacylglycerol mimetic — a property absent in both DOX and AD 288 [1]; and (3) evasion of P-glycoprotein (P-gp)-mediated drug efflux. These structural features are interdependent; reduction of the valerate chain length or removal of the N-benzyl group abolishes MDR circumvention and restores topoisomerase II inhibition [2]. The evidence below quantifies these differences.

Quantitative Evidence Guide for AD 198: Head-to-Head Differentiation Data vs Doxorubicin and In-Class Analogs


AD 198 Circumvents P-glycoprotein-Mediated Multidrug Resistance with 17-Fold Greater Potency than Doxorubicin in Pgp-Positive Breast Cancer Cells

In a head-to-head comparison of AD 198 and doxorubicin against paired Pgp-negative and Pgp-positive human cancer cell lines, AD 198 and doxorubicin exhibited comparable activity in Pgp-negative MCF-7 and A2780 cells. However, in the Pgp-overexpressing MCF7AD breast cancer line, the AD 198 IC50 was 0.15 µM versus 2.5 µM for doxorubicin — a 16.7-fold potency advantage. In the Pgp-positive A2780 DX5 ovarian carcinoma line, AD 198 achieved an IC50 of 0.07 µM compared to 0.6 µM for doxorubicin, representing an 8.6-fold difference [1]. Flow cytometry confirmed that, unlike doxorubicin, AD 198 is not transported by Pgp and its intracellular pharmacokinetics are unaffected by verapamil [1].

Multidrug Resistance P-glycoprotein Breast Cancer Ovarian Cancer Cytotoxicity

AD 198 Is Chronically Non-Cardiotoxic Despite Generating Reactive Oxygen Species at Levels Equivalent to Doxorubicin in Primary Cardiomyocytes

Chronic administration of fractional LD50 doses to mice produced histological evidence of dose-dependent ventricular damage with doxorubicin that was largely absent in AD 198-treated mice, despite both drugs generating equal levels of reactive oxygen species (ROS) in primary mouse cardiomyocytes [1]. In an ex vivo ischemia-reperfusion model, excised rodent hearts perfused with AD 198 prior to hypoxia showed functional protection comparable to ischemic preconditioning. AD 198-mediated cardioprotection correlated with increased PKC-ϵ activation and was abolished in hearts from PKC-ϵ knockout mice [1]. In a separate in vivo rat cardiomyopathy study, doxorubicin (20 mg/kg, single injection) caused a 25% decrease in left ventricular developed pressure (LVDP), whereas co-administration of low-dose AD 198 (0.3 mg/kg on days 1–3) prevented this LVDP decline and attenuated doxorubicin-induced molecular changes including decreased AMP kinase phosphorylation, troponin I phosphorylation, and reduced PARP and β-tubulin expression [2].

Cardiotoxicity Cardioprotection PKC-epsilon Reactive Oxygen Species Ischemic Preconditioning

AD 198 Exhibits 44% Lower Hematotoxicity than Doxorubicin at Respective In Vivo Maximum Tolerated Doses in Rats

In a comparative hematotoxicity study in rats, AD 198 administered at its murine LD50-equivalent dose (24.6 mg/kg i.v.) produced a 45% reduction in white blood cell (WBC) count with a nadir at days 3–5 and full recovery by day 10. Doxorubicin at its highest nonlethal murine dose (10 mg/kg i.v.) caused an 80% decline in WBC count with only partial recovery by day 17 [1]. Additionally, metabolic profiling revealed that AD 198 generates only very low systemic levels of doxorubicin and doxorubicinol; the principal plasma metabolites are AD 288 (N-benzyladriamycin) and AD 298 (N-benzyladriamycinol), confirming that AD 198's in vivo therapeutic superiority is not attributable to a doxorubicin prodrug effect [1].

Hematotoxicity Myelosuppression Leukopenia In Vivo Toxicology Prodrug Metabolism

AD 198 Selectively Activates PKC-δ via C1b Domain Binding — a Molecular Target Engagement Absent in Doxorubicin and Its Principal Metabolite AD 288

AD 198 competitively displaces [3H]phorbol-12,13-dibutyrate ([3H]PDBu) from the isolated C1b domain of PKC-δ (δC1b), phorbol-responsive PKC isoforms, and the non-kinase receptor β2-chimaerin. In NIH/3T3 fibroblasts, AD 198 competitively blocks PKC activation by C1-domain ligands. Critically, neither doxorubicin nor N-benzyladriamycin (AD 288, the principal AD 198 metabolite formed by 14-O-valerate cleavage) inhibits basal or phorbol-stimulated PKC activity or appreciably competes for [3H]PDBu binding [1]. Downstream, AD 198 activates PKC-δ holoenzyme on mitochondria to trigger membrane depolarization (Δψm) and cytochrome c release through a mechanism independent of both the permeability transition pore complex (PTPC) and Ca²⁺ flux, enabling apoptosis that is unimpeded by Bcl-2 or Bcl-XL overexpression [2].

Protein Kinase C C1 Domain PKC-delta Apoptosis Mitochondrial Depolarization

AD 198 Retains Near-Full Cytotoxic Potency in Tumor Cells with 10-Fold Acquired Doxorubicin Resistance; Doxorubicin Is Ineffective at Equivalent Doses

In the L1210 murine leukemia model, the in vitro IC50 of AD 198 following 3 h drug exposure was approximately 0.35 µg/mL for both doxorubicin-sensitive and 10-fold doxorubicin-resistant sublines, and only 1.0 µg/mL for the 40-fold doxorubicin-resistant line — a less than 3-fold shift across a 40-fold resistance gradient [1]. In vivo, AD 198 (10–12.5 mg/kg/day i.p. for 4 days) produced 189% increased lifespan (ILS) in doxorubicin-sensitive L1210 leukemia compared to 104% ILS for doxorubicin (3 mg/kg/day). In the 10-fold doxorubicin-resistant B16-BL6 melanoma model where doxorubicin was completely ineffective (survival equal to untreated controls), AD 198 still produced a 76% ILS [1]. Cross-resistance to AD 198 emerges only at higher doxorubicin resistance levels and is partial, whereas doxorubicin loses all efficacy.

Drug Resistance Leukemia Melanoma In Vivo Efficacy Cross-Resistance

Scientific and Industrial Application Scenarios for AD 198 Based on Quantitatively Demonstrated Differentiation


Multidrug Resistance (MDR) Pharmacology: Evaluating Pgp-Independent Cytotoxic Mechanisms in Pgp-Overexpressing Cancer Models

AD 198 is the appropriate tool compound for studies requiring anthracycline-class cytotoxicity in Pgp-overexpressing models without co-administration of Pgp inhibitors. The demonstrated 16.7-fold potency retention in MCF7AD cells [1] and the confirmed absence of Pgp-mediated efflux [1] allow researchers to attribute any observed resistance solely to non-Pgp mechanisms, eliminating the confound of variable intracellular drug accumulation that complicates doxorubicin-based MDR experiments.

Cardio-Oncology Research: Dissociating Anthracycline Antitumor Efficacy from Cumulative Cardiotoxicity in Chronic In Vivo Models

For longitudinal rodent studies where cumulative doxorubicin cardiotoxicity would confound survival or functional endpoints, AD 198 provides equivalent antitumor activity without histological ventricular damage [2]. The demonstrated ability of low-dose AD 198 (0.3 mg/kg) to protect against doxorubicin-induced LVDP decline [3] also supports its use as a cardioprotective control agent in studies investigating anthracycline-induced cardiomyopathy mechanisms.

PKC-δ and Mitochondrial Apoptosis Pathway Studies: Activating Intrinsic Apoptosis Independently of DNA Damage, PTPC, and Bcl-2

AD 198 is uniquely suited for experiments requiring selective PKC-δ activation and mitochondrial depolarization in a manner that bypasses Bcl-2/Bcl-XL anti-apoptotic barriers [4]. Unlike doxorubicin, which triggers apoptosis primarily through DNA damage response and topoisomerase II poisoning, or AD 288, which retains doxorubicin-like nuclear targeting [5], AD 198 enables clean interrogation of extranuclear, C1-domain-mediated apoptotic signaling without confounding nuclear damage pathways.

Acquired Anthracycline Resistance Reversal Studies: Evaluating Chemotherapy in Progressively Doxorubicin-Resistant Tumor Models In Vivo

In syngeneic or xenograft tumor models with graded doxorubicin resistance, AD 198 serves as a comparator compound that retains substantial in vivo efficacy (76% ILS) in models where doxorubicin is completely ineffective [6]. This property enables head-to-head evaluation of resistance mechanisms and combination strategies, such as co-treatment with imatinib in Bcr-Abl-expressing leukemias where AD 198's activity is unaffected by Bcr-Abl anti-apoptotic signaling [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD 198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.